5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of piperazine, oxazole, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzoyl chloride with piperazine to form 4-(4-tert-butylbenzoyl)piperazine. This intermediate is then reacted with 2-(4-chlorophenyl)ethenyl oxazole-4-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C27H27ClN4O2 |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C27H27ClN4O2/c1-27(2,3)21-9-7-20(8-10-21)25(33)31-14-16-32(17-15-31)26-23(18-29)30-24(34-26)13-6-19-4-11-22(28)12-5-19/h4-13H,14-17H2,1-3H3/b13-6+ |
InChI Key |
ALCZMBVMGDEKGH-AWNIVKPZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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